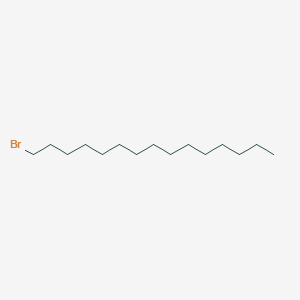

1-Bromopentadecane

描述

环烯,也称为1,4,7,10-四氮杂环十二烷,是一种大环化合物,化学式为C₈H₂₀N₄。它是一种白色固体,结构简单,对称且多功能。 环烯因其能够与各种金属离子形成稳定的配合物而受到广泛研究,这使其在众多科学和工业应用中都具有价值 .

准备方法

合成路线和反应条件: 环烯可以通过多种方法合成。一种常见的方法是Stetter-Richman-Atkins合成,它涉及保护的氮原子的环化。 例如,去质子化的甲苯磺酰胺与二甲苯磺酸酯反应可形成大环,然后用强酸脱保护得到环烯 . 另一种方法涉及乙二醛与三乙烯四胺的偶联,然后用铝基还原剂还原 .

工业生产方法: 环烯的工业生产通常采用高效且环保的方法。 一种这样的方法包括三乙烯四胺与甲基乙二醛反应形成中间体,然后使用硼氢化钠将其环化和还原 . 由于该方法具有高产率和纯度,因此有利于大规模生产。

化学反应分析

反应类型: 环烯会发生各种化学反应,包括:

常见试剂和条件:

主要产品:

金属配合物: 环烯-金属配合物广泛用于医学成像和放射治疗.

功能化的环烯衍生物: 这些衍生物在催化、药物递送和分子识别方面具有应用.

科学研究应用

1-Bromopentadecane, a long-chain alkyl bromide with the molecular formula C15H31Br, has garnered attention in various scientific research applications due to its unique properties and versatility. This article explores its applications across different fields, including organic synthesis, materials science, and environmental studies.

This compound serves as a valuable reagent in organic synthesis, particularly in the preparation of surfactants and ionic liquids. It has been used to synthesize various derivatives that exhibit surfactant properties, which are beneficial in both industrial and laboratory settings.

Surfactant Development: The compound can be used to create surface-active ionic liquids (SAILs), which have applications in enhancing solubility and stability in formulations. For instance, studies have shown that using this compound as a precursor leads to the formation of effective micelles that can encapsulate hydrophobic drugs, improving their bioavailability .

Applications in Materials Science

In materials science, this compound is utilized for its ability to modify surfaces and enhance material properties.

Surface Modification: The compound can be employed to modify the surfaces of nanoparticles and other materials to improve their hydrophobicity or to introduce specific functional groups. This modification is crucial for applications in drug delivery systems where surface characteristics significantly affect cellular uptake and bioactivity.

Nanocomposites: Research has demonstrated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. Such nanocomposites are explored for use in packaging materials and coatings .

Environmental Applications

This compound has also been investigated for its potential environmental applications, particularly in studies related to pollution control and remediation.

Pollutant Degradation: Its role as an alkylating agent makes it suitable for the synthesis of compounds that can degrade environmental pollutants. For example, derivatives of this compound have been studied for their effectiveness in breaking down persistent organic pollutants (POPs) through advanced oxidation processes .

Toxicological Studies: The compound has been assessed for its toxicological impacts on aquatic ecosystems. Studies indicate that while it poses risks due to its irritant properties, understanding its behavior in environmental contexts aids in developing safety guidelines and regulatory measures .

Table 2: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Precursor for surfactants and ionic liquids | Enhances solubility of drugs |

| Materials Science | Surface modification and nanocomposites | Improves thermal stability |

| Environmental Science | Pollutant degradation and toxicological assessments | Aids in developing remediation strategies |

Case Study 1: Surfactant Synthesis

In a recent study, researchers synthesized a series of surfactants from long-chain alkyl bromides including this compound. These surfactants were tested for their efficacy in stabilizing emulsions used in pharmaceuticals, demonstrating significant improvements over traditional surfactants .

Case Study 2: Environmental Impact Assessment

A comprehensive evaluation was conducted on the environmental impact of this compound when released into aquatic systems. The study highlighted its potential toxicity but also suggested methods for mitigating risks through controlled usage and disposal practices .

作用机制

环烯的主要作用机制是通过其与金属离子形成稳定的配合物。环烯与金属离子的配位涉及其大环环中的氮原子,它们提供强大的结合亲和力。 这种相互作用稳定了金属离子并增强了其在各种应用中的反应性 . 所涉及的分子靶点和途径取决于特定的金属离子以及预期的应用,例如成像或治疗用途。

相似化合物的比较

环烯通常与其他大环化合物(如环胺(1,4,8,11-四氮杂环十四烷))进行比较。 虽然两种化合物都形成稳定的金属配合物,但环烯的环尺寸更小,这使其能够更紧密地与金属离子结合 . 这种独特的特性使环烯在需要高稳定性和特异性的应用中特别有效。

类似化合物:

环胺(1,4,8,11-四氮杂环十四烷): 环尺寸更大,用于类似的应用,但具有不同的结合特性.

DOTA(1,4,7,10-四氮杂环十二烷-1,4,7,10-四乙酸): 环烯的衍生物,具有羧酸盐基团,广泛用于医学成像.

环烯独特的结构简单性、强大的金属结合能力以及功能化的通用性使其成为各种研究和工业领域的宝贵化合物。

生物活性

1-Bromopentadecane, a member of the bromoalkane family, is a linear alkyl halide with potential biological activities that warrant detailed exploration. This compound, with the chemical formula C15H31Br, is primarily studied for its effects on biological systems, particularly in relation to skin sensitization and allergenic responses.

This compound is characterized by its long carbon chain, which influences its solubility and reactivity. The presence of the bromine atom at the terminal position significantly affects its biological interactions. Its structure can be represented as follows:

Skin Sensitization and Allergic Responses

Research indicates that this compound exhibits skin sensitization properties, which are crucial for understanding its potential allergenic effects. Studies utilizing the murine local lymph node assay (LLNA) have demonstrated a biphasic response in skin sensitization potency relative to the carbon chain length of bromoalkanes. While shorter bromoalkanes display lower sensitization potential, longer chains like this compound may exhibit increased activity due to enhanced lipid solubility and retention on skin surfaces .

Table 1: Sensitization Potency of Bromoalkanes

| Compound | Carbon Chain Length | LLNA Response |

|---|---|---|

| 1-Bromobutane | 4 | Low |

| 1-Bromohexane | 6 | Moderate |

| 1-Bromooctadecane | 18 | High |

| This compound | 15 | Moderate |

The biological activity of this compound is closely linked to its interaction with skin proteins and immune cells. The compound's lipophilicity allows it to penetrate lipid membranes effectively, potentially leading to protein modification and subsequent immune responses. This interaction can trigger allergic contact dermatitis in sensitive individuals, highlighting the importance of understanding its mechanistic pathways .

Case Study: Allergic Contact Dermatitis

A significant case study investigated the role of this compound in occupational allergic contact dermatitis. Workers exposed to this compound exhibited symptoms consistent with sensitization, corroborated by patch testing that confirmed positive reactions in sensitized individuals. The study emphasized the need for regulatory measures to limit exposure in occupational settings .

Pharmacokinetics and Toxicokinetics

Recent research has focused on the pharmacokinetic profiles of bromoalkanes, including this compound. In vitro studies have assessed absorption, distribution, metabolism, and excretion (ADME) characteristics. For instance, predictive models indicate that this compound has a moderate elimination half-life and bioavailability when administered orally, suggesting potential systemic effects upon exposure .

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Elimination Half-Life | Moderate (~10 hours) |

| Oral Bioavailability | ~50% |

| Volume of Distribution | High |

属性

IUPAC Name |

1-bromopentadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKOTZBXSNOGCIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049339 | |

| Record name | 1-Bromopentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

629-72-1 | |

| Record name | 1-Bromopentadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentadecane, 1-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-BROMOPENTADECANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentadecane, 1-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromopentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromopentadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does 1-bromopentadecane interact differently with fatty acid monolayers compared to similar molecules like alkanes?

A1: Yes, research suggests that this compound can incorporate into fatty acid monolayers at the air-water interface, unlike alkanes with similar chain lengths. This incorporation is attributed to the presence of the bromine atom. [] Specifically, studies using this compound, 1-bromohexadecane, and 1-chlorohexadecane demonstrated their ability to integrate into monolayers of deuterated palmitic acid and deuterated stearic acid. In contrast, alkanes with 15 and 16 carbon chains did not exhibit this behavior. This difference highlights the importance of the halogen atom in facilitating interactions with fatty acid molecules. []

Q2: What techniques are used to study the interaction of this compound with fatty acid monolayers?

A2: Several techniques are employed to investigate the interactions of this compound with fatty acid monolayers. These include:

- Surface Pressure-Area Isotherms: These provide insights into the organization and phase behavior of mixed monolayers, offering a macroscopic perspective. []

- Brewster Angle Microscopy (BAM): This imaging technique visualizes the two-dimensional morphology and domain structures within the monolayers, confirming the incorporation or exclusion of this compound. []

- Vibrational Sum Frequency Generation (SFG) Spectroscopy: This surface-sensitive technique reveals molecular-level details about the organization, orientation, and interactions of molecules at the interface. []

- Infrared Reflection-Absorption Spectroscopy (IRRAS): This complementary technique provides information about the conformation and orientation of molecules within the monolayer. []

Q3: What is the significance of the GC-MS analysis identifying this compound in Ajuga genevensis callus cultures?

A3: The presence of this compound in the callus cultures of Ajuga genevensis, as revealed by GC-MS analysis, is noteworthy. [] This finding suggests that the plant's cell cultures can synthesize this compound, potentially as a secondary metabolite. Further research is needed to determine the specific role and significance of this compound within the plant's biology and its potential applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。